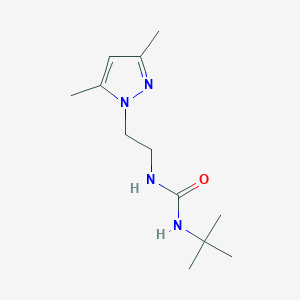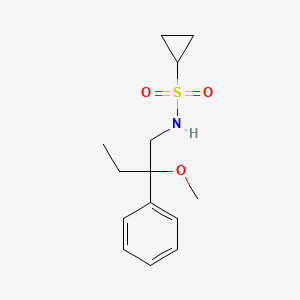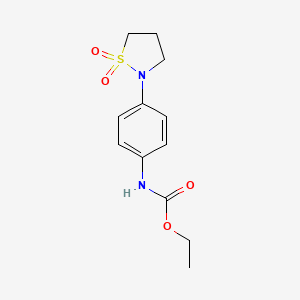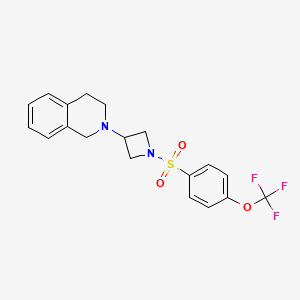![molecular formula C27H25N5O3S B2369220 N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 946329-53-9](/img/structure/B2369220.png)
N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . The analysis would look at the types of bonds in the molecule, their lengths and angles, and any notable features of the structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and stability . It would look at what other compounds it reacts with, what the products of those reactions are, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
1. Anticancer Activity
Compounds containing 1,2,4-triazole, similar to N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have been synthesized and evaluated for their potential anticancer activity. For instance, gold (III) and nickel (II) complexes derived from similar tetrazole-triazole compounds demonstrated cytotoxic effects against a breast cancer cell line (MCF-7), with the gold(III) complex showing higher cytotoxicity (Ghani & Alabdali, 2022).
2. Antiviral and Virucidal Activity
Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, structurally similar to the compound , have demonstrated antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some of these derivatives have shown potential in reducing viral replication of the tested viruses (Wujec et al., 2011).
3. Antimicrobial Activity
The compound's structural analogs have been synthesized and evaluated for their antimicrobial properties. For example, a study on new thiazolidin-4-one derivatives, which are structurally similar, revealed significant antimicrobial activity against various bacterial and fungal species (Baviskar, Khadabadi, & Deore, 2013).
4. Potential Inhibitory Effects on Enzymes
Compounds similar to N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been explored for their enzyme inhibitory activities. In one study, such compounds demonstrated inhibitory effects against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential use in treating various diseases (Virk et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-3-35-20-13-11-18(12-14-20)29-25(33)17-36-27-31-30-26(23-16-28-24-10-5-4-9-22(23)24)32(27)19-7-6-8-21(15-19)34-2/h4-16,28H,3,17H2,1-2H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCURALDOGMBOPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)
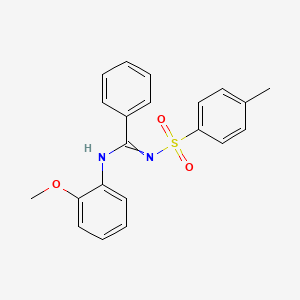



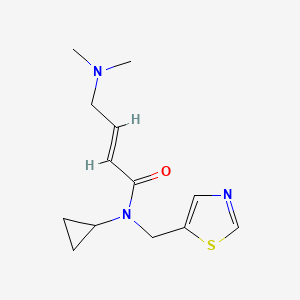
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)
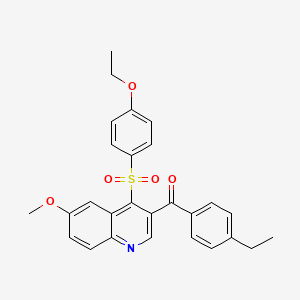
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)
